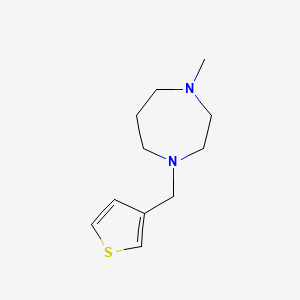

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane is a heterocyclic organic compound that belongs to the family of diazepanes. It has shown great potential in scientific research due to its unique chemical properties.

Scientific Research Applications

- Anticancer Agents : Researchers explore thiophene-based diazepanes as potential anticancer agents due to their structural diversity and ability to interact with biological targets. These compounds may inhibit tumor growth or enhance chemotherapy efficacy .

- Neurological Disorders : Investigations focus on their role in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. The unique diazepane scaffold offers opportunities for designing selective ligands for specific receptors .

- Asymmetric Synthesis : Thiophene-based diazepanes serve as chiral ligands in asymmetric catalysis. Their rigid framework and tunable substituents enable efficient enantioselective transformations .

- Transition Metal Complexes : These compounds coordinate with transition metals, leading to novel catalysts for various organic reactions. Their stability and electronic properties enhance catalytic efficiency .

- Conjugated Polymers : Researchers investigate diazepane-containing polymers for organic electronics. Their π-conjugated backbone and electron-rich thiophene units contribute to efficient charge transport and optoelectronic properties .

- Photovoltaics : Thiophene-based diazepanes are explored as building blocks in organic solar cells. Their absorption properties and energy levels align with solar spectrum requirements .

- Molecular Recognition : Diazepanes participate in host-guest interactions. Researchers design receptors based on their cavity size and functional groups to selectively bind specific guest molecules .

- Self-Assembly : These compounds can self-assemble into supramolecular architectures, such as capsules or cages. Applications include drug delivery and molecular sensing .

- Fluorescent Probes : Thiophene-based diazepanes exhibit fluorescence properties. Researchers develop probes for cellular imaging, protein labeling, and tracking biological processes .

- Metal Chelation : Their ability to coordinate with metal ions makes them useful in designing contrast agents for magnetic resonance imaging (MRI) or positron emission tomography (PET) .

- Sensor Platforms : Researchers explore diazepane-functionalized materials for gas sensors, especially for detecting volatile organic compounds (VOCs) or environmental pollutants .

- Chromatography and Separation : Their affinity for specific analytes aids in chromatographic separations and sample purification .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science and Optoelectronics

Supramolecular Chemistry and Host-Guest Systems

Biological Probes and Imaging Agents

Environmental and Analytical Chemistry

properties

IUPAC Name |

1-methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c1-12-4-2-5-13(7-6-12)9-11-3-8-14-10-11/h3,8,10H,2,4-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAPACNVPLPNJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(thiophen-3-ylmethyl)-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)propanamide](/img/structure/B2590427.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2590429.png)

![N-(4-ethylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B2590433.png)

![N-(3-chlorobenzyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B2590437.png)

![5-Formyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2590439.png)

![N-(4-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2590442.png)

![5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590444.png)